Isepamicin

Vue d'ensemble

Description

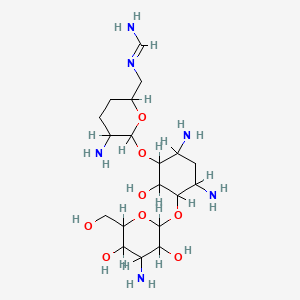

L'isépamicin est un antibiotique aminoglycoside qui a été breveté en 1973 et approuvé pour un usage médical en 1988 . Elle est reconnue par l'Organisation mondiale de la santé comme un antimicrobien d'importance critique pour l'usage humain . L'isépamicin est connue pour sa large activité antibactérienne, en particulier contre les bactéries Gram-négatives .

Applications De Recherche Scientifique

Isepamicin has a wide range of scientific research applications:

Mécanisme D'action

Isepamicin inhibits bacterial protein synthesis by binding to 30S and 50S ribosomal subunits in susceptible micro-organisms . Three classes of enzymes are involved that phosphorylate (phosphotransferases, APH), adenylate (nucleotidyltransferases, ANT) and acetylate (acetyltransferases, AAC) aminoglycosides .

Méthodes De Préparation

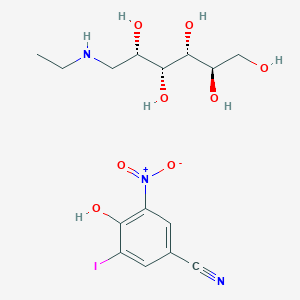

Voies de synthèse et conditions de réaction : L'isépamicin est synthétisée à partir de la gentamicine B par une série de réactions chimiques. Le procédé implique la réaction de chélation de la gentamicine B avec des sels inorganiques solubles . La synthèse comprend également des étapes telles que l'acylation et la déprotection pour obtenir le produit final .

Méthodes de production industrielle : La production industrielle de l'isépamicin implique la préparation de poudre de sulfate d'isépamicin pour injection. Cette méthode comprend la dissolution du sulfate d'isépamicin dans de l'eau pour injection, suivie d'une filtration et d'une lyophilisation pour obtenir le produit final .

Analyse Des Réactions Chimiques

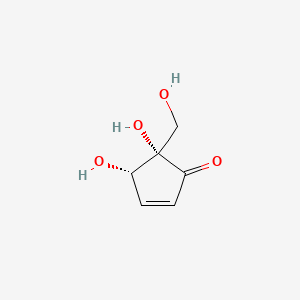

Types de réactions : L'isépamicin subit diverses réactions chimiques, notamment des réactions d'acylation, d'oxydation et de substitution. Ces réactions sont essentielles pour modifier le composé afin d'améliorer son activité antibactérienne et de réduire sa toxicité .

Réactifs et conditions courants:

Acylation : Des réactifs tels que les acyl-CoAs sont utilisés pour l'acylation de l'isépamicin.

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles comme les amines et les thiols.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent des analogues 6′-N-acylés de l'isépamicin, qui ont montré une activité antibactérienne améliorée contre les agents pathogènes résistants à l'isépamicin .

4. Applications de la recherche scientifique

L'isépamicin a un large éventail d'applications dans la recherche scientifique :

Industrie : L'isépamicin est utilisée dans l'industrie pharmaceutique pour la production d'antibiotiques injectables.

5. Mécanisme d'action

L'isépamicin exerce ses effets antibactériens en se liant aux sous-unités ribosomiques 30S et 50S des micro-organismes sensibles, inhibant ainsi la synthèse des protéines bactériennes . Cette liaison perturbe le processus de traduction, conduisant à la mort des cellules bactériennes. Le composé présente un fort effet bactéricide dépendant de la concentration et un effet post-antibiotique prolongé, ce qui contribue à son efficacité .

Composés similaires:

Gentamicine : L'isépamicin est un dérivé semi-synthétique de la gentamicine B.

Amikacine : Un autre antibiotique aminoglycoside avec un spectre d'activité similaire.

Tobramycine : Partage des similitudes structurelles et des propriétés antibactériennes avec l'isépamicin.

Unicité : L'isépamicin est unique en raison de son activité accrue contre les souches produisant la 6′-acétyltransférase de type I, qui confère une résistance aux autres aminoglycosides . De plus, l'isépamicin a un profil de toxicité inférieur par rapport aux autres aminoglycosides, ce qui en fait une option plus sûre pour un usage clinique .

Comparaison Avec Des Composés Similaires

Gentamicin: Isepamicin is a semisynthetic derivative of gentamicin B.

Amikacin: Another aminoglycoside antibiotic with a similar spectrum of activity.

Tobramycin: Shares structural similarities and antibacterial properties with this compound.

Uniqueness: this compound is unique due to its enhanced activity against strains producing type I 6′-acetyltransferase, which confers resistance to other aminoglycosides . Additionally, this compound has a lower toxicity profile compared to other aminoglycosides, making it a safer option for clinical use .

Propriétés

IUPAC Name |

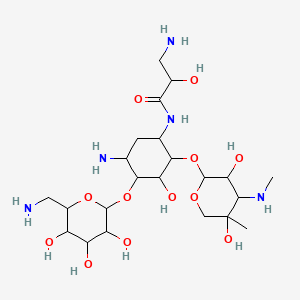

(2S)-3-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43N5O12/c1-22(35)6-36-20(15(33)18(22)26-2)39-17-8(27-19(34)9(28)4-23)3-7(25)16(14(17)32)38-21-13(31)12(30)11(29)10(5-24)37-21/h7-18,20-21,26,28-33,35H,3-6,23-25H2,1-2H3,(H,27,34)/t7-,8+,9-,10+,11+,12-,13+,14-,15+,16+,17-,18+,20+,21+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDIIBEDMEYAVNG-ZKFPOVNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N)NC(=O)[C@H](CN)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43N5O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048380 | |

| Record name | Isepamicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58152-03-7 | |

| Record name | Isepamicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58152-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isepamicin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058152037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isepamicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13540 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isepamicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-O-6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-β-L-arabinopyranosyl-(1→6)]-1,3-diamino-N1-(3-aminolactoyl)-1,2,3-trideoxy-D-scyllo-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISEPAMICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7K224460P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isepamicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041911 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Deoxy-2-[(1-hydroxyethylidene)amino]-6-O-sulfohexose](/img/structure/B1207898.png)

![[2,7,8-trimethyl-6-(pyridine-3-carbonyloxy)-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-5-yl]methyl pyridine-3-carboxylate](/img/structure/B1207918.png)

![9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1207921.png)